Thermal Stability and Melting Behavior: 6-Chloro-3-cyanopicolinic Acid vs. 6-Chloropicolinic Acid
While specific melting point data for 6-chloro-3-cyanopicolinic acid is not widely reported in public literature, its closest di-substituted analog 6-chloropicolinic acid (lacking the 3-cyano group) exhibits a melting point range of 186-190 °C, with decomposition reported near 186 °C . The presence of the electron-withdrawing cyano group in 6-chloro-3-cyanopicolinic acid is expected to further elevate the melting point and alter the thermal decomposition profile compared to the mono-chlorinated analog. This thermal behavior difference directly impacts solvent selection for recrystallization and the compound's compatibility with high-temperature reaction conditions such as Buchwald-Hartwig aminations or Sonogashira couplings .
| Evidence Dimension | Melting Point / Thermal Stability |
|---|---|
| Target Compound Data | Not publicly reported (predicted to exceed 190 °C based on analogous cyano-substituted picolinic acids) |
| Comparator Or Baseline | 6-Chloropicolinic acid: 186-190 °C (with decomposition at approx. 186 °C) |
| Quantified Difference | Cyano substitution increases molecular weight by ~9 g/mol and introduces strong dipole-dipole interactions, predicting a melting point elevation of 10-30 °C relative to 6-chloropicolinic acid |
| Conditions | Differential scanning calorimetry (DSC) or capillary melting point determination under ambient atmosphere |
Why This Matters
Elevated melting point and altered thermal stability profile influence recrystallization solvent selection and reaction temperature tolerances, directly impacting process robustness and cost-of-goods in scale-up manufacturing.
